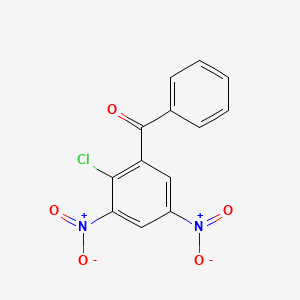![molecular formula C19H21N3O2 B11186648 N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B11186648.png)
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This multicomponent reaction is carried out under reflux conditions in acetonitrile (MeCN) for several hours . Another method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, some imidazo[1,2-a]pyridine derivatives are known to block γ-aminobutyric acid (GABA) receptors, leading to their use as hypnotic agents . The compound may also inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic agent used to treat insomnia.
Alpidem: Used for its anxiolytic properties.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor.
Uniqueness
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide is unique due to its specific structural features and potential biological activities. Its methoxyphenyl group and imidazo[1,2-a]pyridine core contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)12-17(23)21-19-18(14-7-9-15(24-3)10-8-14)20-16-6-4-5-11-22(16)19/h4-11,13H,12H2,1-3H3,(H,21,23) |
InChI Key |
HGYAYRNPVAJOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11186569.png)
![3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11186573.png)
![3-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11186579.png)

![5-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11186598.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11186607.png)
![N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11186611.png)
![2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B11186613.png)
![4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11186614.png)
![Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11186622.png)


![7-(furan-2-yl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11186637.png)
![3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11186642.png)
